molecular formula C10H10N2O3 B184323 3,3-Dimethyl-5-nitroindolin-2-one CAS No. 100511-00-0

3,3-Dimethyl-5-nitroindolin-2-one

Cat. No. B184323
M. Wt: 206.2 g/mol
InChI Key: UMHSOWVJQJFESZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-nitroindolin-2-one (DMNI) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a nitro group attached to the indole ring. DMNI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been used in the synthesis of other compounds, such as indoline-2-carboxylic acid (ICA) and indoline-2-carboxamide (ICA-amide).

Scientific Research Applications

Photolabile Precursors

3,3-Dimethyl-5-nitroindolin-2-one derivatives, particularly 1-acyl-7-nitroindolines, have been studied for their role as photolabile precursors of carboxylic acids, which are significant in the release of neuroactive amino acids. The efficiency of photolysis in these compounds can be influenced by substituents, such as the 4-methoxy group, which improves photolysis efficiency more than 2-fold (Papageorgiou & Corrie, 2000).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of various heterocyclic compounds. For instance, its derivatives are involved in the preparation of 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides and (het)aryl aldehydes, utilizing sodium dithionite as a reducing agent (Romero et al., 2013).

Development of Thermochromic Materials

The synthesis of novel spiropyrans through the condensation of substituted 3,3-dimethyl-2-methyleneindoline with different nitro-substituted o-hydroxy aromatic aldehydes has been reported. These novel spiropyrans, when encapsulated in silica nano-shells, exhibit potential applications for colorimetric temperature indication due to their thermochromic behavior (Iqbal et al., 2022).

Biological Applications

In biology, an antenna-sensitized nitroindoline precursor has been synthesized for the rapid release of L-glutamate, a neuroactive amino acid. This precursor efficiently activates neuronal glutamate ion channels upon photolysis, demonstrating its applicability in biological experiments (Papageorgiou et al., 2004).

Radical Recombination in Chemistry

The compound has been used in the study of stereoselective dimerization of benzylic amines derived from 2-(acyloxymethyl)-5-nitroindolines. This process involves oxidation and radical recombination, highlighting its significance in radical chemistry (Nowak & George, 2002).

Photoactivation in Acylation Reactions

5-Bromo-7-nitroindoline, a related compound, is used as a photolabile protecting group and for the photoactivation of carboxylic acids in acylation reactions (Michael, 2009).

Synthesis of Indoles

The compound is also involved in the synthesis of indoles through intermolecular cyclization of unfunctionalized nitroarenes and alkynes, enabling the formation of the skeleton of pharmaceutically active compounds like Fluvastatin (Ragaini et al., 2009).

properties

IUPAC Name

3,3-dimethyl-5-nitro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHSOWVJQJFESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573157
Record name 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-5-nitroindolin-2-one

CAS RN

100511-00-0
Record name 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 22 ml. fuming nitric acid in 200 ml. 80% sulphuric acid is added dropwise, with cooling, to a solution of 100 g. (0.62 mol) 3,3-dimethylindolin-2-one in 500 ml. 80% sulphuric acid. The reaction mixutre is then stirred for about 30 minutes, poured on to ice, filtered with suction, washed with water and dried. Yield: 100 g. (78% of theory); m.p. 192°-196° C. (ethyl acetate/heptane).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mertens, B Mueller-Beckmann… - Journal of medicinal …, 1987 - ACS Publications
Scheme II c, d method H (a) Alkylation;(b) Na/NH3;(c) H2S04/HN03;(d) Hz/Pd;(e) Ac20;(f) AczO/HN03;(g) HCI;(h) Hz/PtOz. erocyclic ring system. Either a suitably substituted 5-[(…
Number of citations: 50 pubs.acs.org

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